N-(2-phenoxyphenyl)-2-tosylacetamide
Description
N-(2-phenoxyphenyl)-2-tosylacetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxyphenyl group and a tosyl group attached to the acetamide moiety
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANVBMNHMOUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-2-tosylacetamide typically involves the reaction of 2-phenoxyaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyphenyl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids
Reduction: Formation of amines
Substitution: Formation of substituted acetamides
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with enhanced properties.
2. Biology
- Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor, N-(2-phenoxyphenyl)-2-tosylacetamide may play a role in biochemical assays aimed at understanding enzyme mechanisms.
- Ligand in Biochemical Assays : It is explored as a ligand that can bind to specific proteins or enzymes, potentially influencing their activity.
3. Medicine
- Therapeutic Properties : The compound is being researched for its anti-inflammatory and anticancer activities. Its interaction with biological targets may lead to the development of new therapeutic agents.
4. Industry
- Development of Specialty Chemicals : this compound is utilized in creating specialty chemicals and materials that have specific applications in various industrial sectors.
The biological activity of this compound has been a focal point of research, particularly regarding its antimicrobial and anticancer potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organism |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 32 | Staphylococcus aureus |
| N-(3-bromophenyl)-2-chloroacetamide | 64 | Escherichia coli |
| This compound | Pending further investigation | Pending |
Anticancer Potential
The anticancer potential of this compound is noteworthy, with studies indicating that derivatives can inhibit cancer cell proliferation. For example, in vitro studies have demonstrated that some tosylacetamide derivatives can inhibit the growth of breast and colon cancer cells.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives of tosylacetamides can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key metabolic pathways essential for tumor growth.
Enzyme Inhibition
Research has identified that similar compounds can act as inhibitors of enzymes such as arachidonate 5-lipoxygenase (5-LOX), which is involved in inflammatory responses and cancer progression. This inhibition can potentially lead to reduced inflammation and slower tumor growth.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2-tosylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to a therapeutic effect. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
N-(2-phenoxyphenyl)-2-tosylacetamide can be compared with other similar compounds, such as:
- N-(2-phenoxyphenyl)methanesulfonamide
- N-(2-phenoxyphenyl)-2-methoxyacetamide
Uniqueness:
- This compound is unique due to the presence of both phenoxyphenyl and tosyl groups, which confer specific chemical properties and reactivity.
- N-(2-phenoxyphenyl)methanesulfonamide lacks the acetamide moiety, which may affect its biological activity.
- N-(2-phenoxyphenyl)-2-methoxyacetamide has a methoxy group instead of a tosyl group, leading to different chemical reactivity and potential applications.
Biological Activity
N-(2-phenoxyphenyl)-2-tosylacetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical formula . The presence of the tosyl group (p-toluenesulfonyl) contributes to its reactivity and potential biological activity. The compound is designed to interact with various biological targets due to its structural features.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness was linked to the lipophilicity of the compounds, which facilitates their penetration through bacterial membranes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | 32 | Staphylococcus aureus |
| N-(3-bromophenyl)-2-chloroacetamide | 64 | Escherichia coli |
| This compound | Not yet tested | Pending further investigation |
Anticancer Potential
The anticancer potential of this compound is also noteworthy. Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies on related sulfonamide derivatives revealed their ability to inhibit specific enzymes involved in cancer progression .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that derivatives of tosylacetamides can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of key metabolic pathways essential for tumor growth.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer cell proliferation.
Enzyme Inhibition
Research has identified that similar compounds can act as inhibitors of enzymes like arachidonate 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses and cancer progression . This inhibition can potentially lead to reduced inflammation and slower tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
